molecular formula C15H14BrN5 B2868671 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline CAS No. 2415517-73-4

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline

Cat. No. B2868671
CAS RN: 2415517-73-4
M. Wt: 344.216
InChI Key: NNJRKZWIVQASRE-UHFFFAOYSA-N
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Description

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a quinoxaline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline involves the inhibition of various enzymes. This compound has been shown to inhibit protein kinase C and cyclin-dependent kinase 4, which are involved in the regulation of cell growth and differentiation. Additionally, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline in lab experiments include its potential applications in scientific research and its ability to inhibit various enzymes. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline. One direction is the study of its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in vivo. Finally, the development of new synthesis methods for this compound may lead to the discovery of new potential applications in scientific research.
Conclusion
In conclusion, 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline is a quinoxaline derivative that has potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against various enzymes, anti-inflammatory activity, and potential use in the treatment of cancer and inflammatory diseases. Further studies are needed to determine its safety and efficacy in vivo and to develop new synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been achieved using various methods. One such method involves the reaction of 4-bromopyrazole with 1-azetidinylmethylamine followed by the reaction of the resulting product with 2,3-dichloroquinoxaline. Another method involves the reaction of 4-bromopyrazole with 1-azetidinylmethylamine followed by the reaction of the resulting product with 2-chloro-3-nitroquinoxaline.

Scientific Research Applications

2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline has been found to have potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against various enzymes such as protein kinase C and cyclin-dependent kinase 4. Additionally, this compound has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5/c16-12-5-18-21(10-12)9-11-7-20(8-11)15-6-17-13-3-1-2-4-14(13)19-15/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJRKZWIVQASRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline

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